Virustomycin A - 84777-85-5

Virustomycin A

Catalog Number: EVT-286333
CAS Number: 84777-85-5
Molecular Formula: C48H71NO14
Molecular Weight: 886.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virustomycin A, formerly known as AM-2604 A, is a novel 18-membered macrolide antibiotic. [, ] It is produced by a strain of Streptomyces bacteria, specifically Streptomyces sp. AM-2604. [] This compound has garnered significant interest in scientific research due to its potent activity against a variety of RNA and DNA viruses, trichomonads (a type of parasitic protozoa), and certain cancer cell lines. [, , ]

Flavensomycinoic Acid

Compound Description: Flavensomycinoic acid is a constituent building block of Virustomycin A. It forms the macrocyclic core of the molecule. []

Relevance: Flavensomycinoic acid directly contributes to the structure of Virustomycin A. Understanding its properties can provide insights into the macrolide ring formation and potential modifications of Virustomycin A. []

Concanamycin A

Compound Description: Concanamycin A is an 18-membered macrolide antibiotic. Like Virustomycin A, it possesses potent activity against various organisms. [, ]

Relevance: Virustomycin A shares a structural resemblance to Concanamycin A. They possess a similar macrolide core structure, with Virustomycin A incorporating the aglycone of Concanamycin A in its structure. [, ]

Viranamycin A

Compound Description: Viranamycin A is a cytotoxic antibiotic belonging to the 18-membered macrolide family. It exhibits inhibitory activity against P388 mouse leukemia and KB human squamous-cell carcinoma cells. []

Relevance: Viranamycin A is structurally related to Virustomycin A, both being members of the 18-membered macrolide family and sharing a similar macrocyclic core structure. This relationship suggests potential for exploring their shared structural motifs for developing new therapeutic agents. []

Viranamycin B

Compound Description: Viranamycin B is another cytotoxic antibiotic, similar to Viranamycin A, and also a member of the 18-membered macrolide family. It shows activity against P388 mouse leukemia and KB human squamous-cell carcinoma cells. []

Relevance: Similar to Viranamycin A, Viranamycin B also exhibits structural similarities to Virustomycin A. Understanding the differences and similarities between these compounds can help to elucidate structure-activity relationships within this class of macrolides. []

FD-891

Compound Description: FD-891 is an 18-membered macrolide antibiotic with potent cytotoxic activity against HeLa cells. Its biosynthetic pathway involves Type I polyketide synthases (PKSs). Interestingly, the same strain of Streptomyces that produces FD-891 also produces Virustomycin A. [, ]

Relevance: FD-891 shares structural similarities with Virustomycin A and belongs to the same family of 18-membered macrolides. Their co-production by the same Streptomyces strain raises intriguing questions about potential interplay or shared biosynthetic pathways. Additionally, research has explored exchanging acyltransferase domains between the PKSs involved in FD-891 and Virustomycin A biosynthesis, demonstrating the potential for generating novel analogs. [, ]

26-ethyl-FD-891

Compound Description: 26-ethyl-FD-891 is a synthetic analog of FD-891. This analog was created by exchanging the malonyltransferase domain in the FD-891 biosynthetic pathway with the ethylmalonyltransferase domain from the Virustomycin A biosynthetic pathway. []

Relevance: 26-ethyl-FD-891 exemplifies the potential for generating novel macrolide antibiotics by manipulating the biosynthetic pathways of related compounds like FD-891 and Virustomycin A. It underscores the shared structural features and biosynthetic machinery between these macrolides. []

FD-892

Compound Description: FD-892 is an 18-membered macrolide antibiotic with structural similarities to Concanamycins and Virustomycin A. []

Relevance: The structural resemblance of FD-892 to both Concanamycins and Virustomycin A further emphasizes the shared structural motifs within this class of macrolides. []

Source and Classification

Virustomycin A is classified as a macrolide antibiotic, a group characterized by a large lactone ring. It was discovered in the late 20th century, specifically noted for its efficacy against a range of infectious and plant pathogenic fungi . The source organism, Streptomyces, is well-known for producing various bioactive compounds, including antibiotics.

Synthesis Analysis

The synthesis of Virustomycin A can be approached through both natural extraction from its source organism and chemical synthesis.

Natural Extraction

  1. Isolation: The compound is extracted from cultures of Streptomyces sp. AM-2604 using solvent extraction methods.
  2. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to purify the compound from other metabolites.

Chemical Synthesis

While detailed synthetic pathways for Virustomycin A are less documented, general strategies for synthesizing macrolides involve:

  • Lactonization: Formation of the lactone ring through condensation reactions.
  • Functionalization: Introduction of various functional groups to enhance biological activity.

Parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Virustomycin A has a complex molecular structure characterized by:

  • An 18-membered lactone ring, which is typical for macrolides.
  • Multiple hydroxyl groups that contribute to its solubility and biological activity.
  • A molecular formula of C27H45O8C_{27}H_{45}O_8 with a molecular weight of approximately 485.65 g/mol .

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure, confirming the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Virustomycin A participates in several significant chemical reactions:

  1. Antibiotic Activity: It inhibits bacterial protein synthesis by binding to the ribosomal subunit, similar to other macrolides.
  2. Reactivity with Nucleophiles: The lactone ring can undergo nucleophilic attack, leading to hydrolysis or formation of derivatives that may enhance its pharmacological properties.

These reactions are influenced by environmental factors such as pH and temperature, which can affect the stability and reactivity of the compound.

Mechanism of Action

The primary mechanism by which Virustomycin A exerts its antibacterial effects involves:

  • Inhibition of protein synthesis: It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation.
  • Disruption of membrane integrity: This may lead to increased permeability and eventual cell lysis in susceptible organisms.

Studies have shown that Virustomycin A is effective against various strains of bacteria and fungi, indicating a broad spectrum of action .

Physical and Chemical Properties Analysis

Virustomycin A possesses several notable physical and chemical properties:

These properties are crucial for its formulation into pharmaceutical products or agricultural applications .

Applications

Virustomycin A has several scientific applications:

  1. Antibiotic Research: Its ability to combat bacterial infections makes it valuable in developing new antibiotics amid rising antibiotic resistance.
  2. Agricultural Use: The compound's antifungal properties can be harnessed in agriculture to protect crops from pathogenic fungi.
  3. Biochemical Studies: Researchers utilize Virustomycin A as a tool to study protein synthesis mechanisms and ribosomal function.

The ongoing exploration of Virustomycin A continues to reveal its potential in various fields, highlighting the importance of natural products in drug discovery and development .

Introduction to Virustomycin A as a Research Entity

Historical Context of Virustomycin A Discovery

Virustomycin A (originally designated AM-2604 A) was first isolated in 1982 from the fermentation broth of Streptomyces sp. AM-2604 through solvent extraction and silica gel column chromatography. Researchers characterized it as a pale yellow crystalline compound with distinctive UV absorption maxima at 280 nm and 330 nm (shoulder) [2]. The initial antimicrobial screening revealed a unique dual activity profile: weak antifungal and antitrichomonal effects coupled with potent inhibition against both RNA and DNA viruses in vitro [2]. By 1983, the compound was independently designated "virustomycin" by another research group who reported its structural elucidation and mode of action against Trichomonas foetus [1] [4]. This discovery occurred during a prolific era of antibiotic research led by pioneers like Satoshi Ōmura, whose work on macrolides and microbial metabolites provided critical methodological frameworks [9]. The compound emerged when antiviral agents were exceptionally scarce, positioning it as a significant discovery despite its eventual limitation to research settings.

Table 1: Key Events in Virustomycin A Research

YearEventReference
1982Initial isolation as AM-2604 A from Streptomyces sp. AM-2604Journal of Antibiotics [2]
1983Structural determination as 18-membered macrolideJournal of Antibiotics [4]
1983Mode of action studies against T. foetusJournal of Antibiotics [1]

Taxonomic Classification of Streptomyces sp. AM-2604 as a Biosynthetic Source

The biosynthetic origin of virustomycin A, Streptomyces sp. AM-2604, belongs to the phylum Actinomycetota (high G+C Gram-positive bacteria). This genus is renowned for producing structurally complex secondary metabolites, including numerous therapeutically valuable macrolides [5] [8]. Strain AM-2604 exhibits typical Streptomyces characteristics: a filamentous growth pattern, formation of aerial mycelia and spores, and survival in diverse terrestrial and aquatic environments through complex morphological differentiation [5]. Taxonomically, Streptomyces species utilize polyketide synthase (PKS) pathways to synthesize macrocyclic lactones, with virustomycin A representing an 18-membered variant. The strain shares biosynthetic capabilities with other antibiotic-producing Streptomyces, such as S. griseus (streptomycin producer) and S. ambofaciens (spiramycin producer) [8] [9]. Genetic analysis suggests that such strains harbor modular PKS genes and regulatory systems enabling the production of structurally sophisticated molecules under specific fermentation conditions.

Table 2: Taxonomic and Biosynthetic Profile of Producing Strain

CharacteristicDetail
PhylumActinomycetota
ClassActinomycetes
Genetic CodeTranslation Table 11 (Bacterial)
Biosynthetic PathwayType I Polyketide Synthase (PKS)
Macrolide Ring Size18-membered lactone
Notable RelativesS. griseus, S. ambofaciens, S. fradiae [5] [8] [9]

Significance in Antimicrobial Research Amid Rising Resistance

The discovery of virustomycin A coincided with escalating antimicrobial resistance (AMR), which currently causes >700,000 global deaths annually and is projected to reach 10 million by 2050 [6] [10]. Its novel 18-membered macrolide structure offered potential against pathogens resistant to established antibiotics, particularly given its distinct mechanism: unlike classical macrolides (e.g., erythromycin) that inhibit protein synthesis by binding the 50S ribosomal subunit, virustomycin A primarily disrupts nucleotide biosynthesis [1] [3]. Specifically, it inhibits the incorporation of uridine and adenosine into RNA/DNA by interfering with phosphate donor formation (likely ATP-dependent phosphorylation), without affecting nucleoside transport or kinase activities directly [1]. This mechanism represented a departure from conventional antiviral and antiprotozoal agents. While clinical development was limited, virustomycin A became a valuable tool for studying nucleotide metabolism in pathogens like Trichomonas foetus [1]. Its simultaneous antiviral activity against diverse RNA/DNA viruses positioned it as a prototype for broad-spectrum antimicrobials – a critical need in the AMR era where multidrug-resistant (MDR) pathogens like MRSA, ESBL-producing Enterobacteriaceae, and MDR-TB increasingly defy treatment [6] [10].

Table 3: Bioactivity Profile of Virustomycin A

Target CategorySpecific ActivityMechanistic Insight
RNA/DNA VirusesPotent inhibition in vitroNot fully elucidated; distinct from nucleoside analogs [2]
Trichomonas foetusIC₅₀ ~5 µM (RNA synthesis inhibition)Blocks nucleotide phosphorylation via ATP disruption [1]
Fungi/TrichomonadsWeak growth suppressionLikely secondary to energy metabolism interference [2]

Virustomycin A exemplifies the bioprospecting potential of Streptomyces in addressing AMR. As resistance mechanisms evolve – including enzymatic drug inactivation, target modification, and efflux pumps [3] [6] – structurally novel agents with unconventional targets remain essential. Its study underscores the importance of microbial natural products in inspiring next-generation therapeutics, particularly amid declining antibiotic development [9] [10]. Current research priorities include combinatorial biosynthesis to enhance its activity spectrum and semi-synthetic modification to improve pharmacological properties, leveraging advances in polyketide engineering [9].

Properties

CAS Number

84777-85-5

Product Name

Virustomycin A

IUPAC Name

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

Molecular Formula

C48H71NO14

Molecular Weight

886.1 g/mol

InChI

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1

InChI Key

YIKWIQAIKGWYCF-SRBICYAVSA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O

Solubility

Soluble in DMSO

Synonyms

AM 2604a
AM-2604 A
Antibiotic AM 2604A
virustomycin A

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.